N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide

Stereochemistry Chiral Purity Asymmetric Synthesis

Researchers requiring enantiomerically pure pyrrolidine scaffolds often face multi-step protection and coupling of the L-alanyl group, increasing synthesis time and cost. This (S,S)-configured pyrrolidine-acetamide building block arrives with the chiral 2-aminopropionyl side chain pre-installed at 98% purity, eliminating stereochemical ambiguity and reducing downstream synthetic steps. • Bypasses protection/coupling: The pre-acylated L-alanyl moiety removes 2-3 synthetic steps compared to starting from the simpler N-ethyl-N-(pyrrolidin-3-yl)acetamide core. • Defined (S,S) stereochemistry: Eliminates racemate heterogeneity risk-no re-validation of chiral HPLC methods or biological assays required. • Low LogP (-1.29): Suited for hydrophilic enzyme pocket targeting; reduces need for solubility-enhancing formulation excipients in biochemical screens.

Molecular Formula C11H21N3O2
Molecular Weight 227.30 g/mol
Cat. No. B7931349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
Molecular FormulaC11H21N3O2
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCCN(C1CCN(C1)C(=O)C(C)N)C(=O)C
InChIInChI=1S/C11H21N3O2/c1-4-14(9(3)15)10-5-6-13(7-10)11(16)8(2)12/h8,10H,4-7,12H2,1-3H3/t8-,10-/m0/s1
InChIKeyUHOLDRZKLSBVJG-WPRPVWTQSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide: A Defined Chiral Pyrrolidine-Acetamide Scaffold for Selective Synthesis


N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide (CAS 1401665-58-4) is a synthetic chiral molecule classified as a pyrrolidineacetamide derivative. Its structure features a (3S)-pyrrolidine core bearing an N-ethylacetamide substituent and an N-acylated (2S)-2-aminopropionyl (L-alanyl) group, establishing a defined (S,S) stereochemistry . Key physicochemical properties include a molecular weight of 227.3 g/mol, a predicted LogP of -1.29, a density of 1.1 g/cm³, and a boiling point of 405.5 °C, distinguishing it from simpler pyrrolidine-acetamide analogs . This precise substitution pattern provides a differentiated starting point for asymmetric synthesis and medicinal chemistry programs requiring chiral pyrrolidine scaffolds.

Stereochemical Control Defined (S,S) pyrrolidine scaffold for chiral control studies
Synthetic Efficiency Pre-installed L-alanyl motif supports peptidomimetic synthesis routes
Selection Context High-purity chiral building block for asymmetric synthesis workflows

Why N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide Cannot Be Simply Replaced by Common Analogs


Generic substitution with the simpler N-ethyl-N-(pyrrolidin-3-yl)acetamide core (CAS 115445-29-9) or stereochemically ambiguous versions (e.g., CAS 1354027-15-8) fails because both the defined (S,S)-stereochemical arrangement and the 2-aminopropionyl side chain are critical determinants of molecular recognition. The (S,S)-configuration ensures a specific three-dimensional orientation for target engagement, while the L-alanyl moiety introduces an additional hydrogen-bond donor/acceptor pair and a second chiral center absent in the core fragment . This combination directly influences physicochemical properties, as evidenced by the significantly lower LogP (-1.29) compared to the core (-0.1), which can alter solubility, permeability, and off-target binding . For procurement, selecting the undefined racemate or a simpler analog risks introducing stereochemical heterogeneity and requires extensive re-validation of synthetic routes and biological assays.

Target Compound
Defined (3S,2'S) configuration
Precise stereochemistry for reproducible molecular recognition
Common Analog
Unspecified stereochemistry (CAS 1354027-15-8)
May introduce isomeric heterogeneity, requiring extensive re-validation
Stereochemical attribution may shift; enantiomer identity requires review before substitution.
Target Compound
Contains L-alanyl side chain (LogP -1.29)
Additional H-bond donor/acceptor pair and higher hydrophilicity
Core Fragment
N-ethyl-N-(pyrrolidin-3-yl)acetamide (LogP -0.1)
Lacks amino acid side chain; solubility and permeability profile may differ
Physicochemical property mismatch can alter solubility and off-target binding context.

Quantitative Differentiation of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide from Key Comparators


Defined (S,S)-Stereochemistry Eliminates Isomeric Ambiguity Present in Unspecified Analogs

The target compound possesses a specific (3S,2'S) configuration, whereas the commercially available analog under CAS 1354027-15-8 is sold with unspecified stereochemistry at the pyrrolidine 3-position, introducing potential isomeric heterogeneity . The defined InChI Key of the target (UHOLDRZKLSBVJG-WPRPVWTQSA-N) differs from that of the (R,S)-diastereomer (UHOLDRZKLSBVJG-WCBMZHEXSA-N), confirming a distinct spatial arrangement [1]. This defined stereochemistry is essential for consistent chiral recognition in biological systems and asymmetric catalysis.

Stereochemical Configuration
Head-to-head
Target: (3S,2'S) – Distinct InChI Key
Comparator: Unspecified isomer – isomeric uncertainty
Supports enantiomer-attribution review for chiral recognition studies
Distinct spatial arrangement confirmed by computed InChI Keys
Stereochemistry Chiral Purity Asymmetric Synthesis

Significantly Lower LogP (-1.29) Confers Superior Aqueous Solubility Over the Core Fragment

The target compound exhibits a predicted LogP of -1.29, which is markedly lower than the -0.1 LogP of the simpler N-ethyl-N-(pyrrolidin-3-yl)acetamide core (CAS 115445-29-9) . This ΔLogP of -1.19 indicates a substantial increase in hydrophilicity, attributable to the additional 2-aminopropionyl substituent. The difference directly impacts aqueous solubility and may influence membrane permeability, a critical parameter in early-stage drug discovery and biochemical assays.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP = -1.19 (Target: -1.29 vs Core: -0.1)
Indicates context-dependent solubility shift for aqueous assay compatibility
Predicted value; experimental verification may be needed
Lipophilicity Solubility Drug-likeness

Certified 98% Purity Reduces Batch-to-Batch Variability Over Lower-Purity Alternatives

The target compound is commercially available at a certified purity of 98% (HPLC) from specialized suppliers like Leyan, providing a high baseline for reproducible experimental outcomes . In comparison, the stereochemically ambiguous analog CAS 1354027-15-8 is commonly offered at 97% purity . While a 1% difference may seem small, it can represent a meaningful reduction in impurity-driven side reactions and off-target effects, particularly in sensitive catalytic or biological assays.

HPLC Purity
Supporting evidence
Target: 98% vs Comparator: 97%
Specification review may support lot-to-lot reproducibility assessment
Supplier certificate of analysis; independent verification recommended
Quality Control Purity Reproducibility

Pre-Installed L-Alanyl Moiety Accelerates Peptidomimetic Synthesis by Eliminating Protection Steps

The (S)-2-aminopropionyl group in the target compound serves as a masked L-alanine residue, providing a chirality-bearing amino acid component directly integrated into the pyrrolidine scaffold . This contrasts with the simpler N-ethyl-N-(pyrrolidin-3-yl)acetamide (CAS 115445-29-9), which lacks any amino acid side chain and would require at least two additional synthetic steps (N-protection, coupling, deprotection) to introduce a similar functionality . The pre-installed motif accelerates structure-activity relationship (SAR) exploration and reduces overall linear synthesis length.

Synthetic Utility
Class-level inference
Pre-installed L-alanyl group eliminates ~2-3 synthetic steps
May support streamlined peptidomimetic synthesis route selection
Retrosynthetic planning context; actual step count depends on target
Synthetic Efficiency Peptidomimetics Medicinal Chemistry

Optimal Procurement Scenarios for N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide Based on Quantified Differentiation


Asymmetric Synthesis of Chiral Pyrrolidine Libraries

The defined (S,S)-stereochemistry and high purity (98%) make this compound the preferred starting material for generating enantiomerically pure pyrrolidine libraries. The risk of introducing stereochemical impurities inherent in the unspecified CAS 1354027-15-8 is eliminated, ensuring that downstream chiral catalysts or ligands maintain their intended enantiomeric excess .

Early-Stage Drug Discovery for Hydrophilic Active Sites

With a LogP of -1.29, this compound is well-suited for targeting hydrophilic enzyme pockets or for assays requiring high aqueous solubility. It offers a distinct advantage over the more lipophilic core scaffold (LogP -0.1), potentially reducing the need for solubility-enhancing formulation excipients in biochemical and cell-based screens .

Streamlined Synthesis of Peptidomimetic Inhibitors

The pre-installed L-alanyl moiety allows medicinal chemists to bypass multiple protection and coupling steps required when starting from the simpler N-ethyl-N-(pyrrolidin-3-yl)acetamide. This characteristic is particularly valuable in resource-constrained or high-throughput synthesis environments, where reducing step count directly accelerates lead optimization cycles and lowers cumulative procurement costs .

Quality-Critical Biological Reagent Production

For applications such as chemical probe synthesis or biophysical assay development, the certified 98% purity specification provides a reliable quality baseline. This minimizes the impact of unknown impurities on assay window and reproducibility, a factor that is critical when comparing results across different batches or research sites .

Application
Selection Property
Validation Focus
Asymmetric chiral pyrrolidine library synthesis
Stereochemical-control context
Enantiomer-attribution review and ee reproducibility
Hydrophilic active-site targeting studies
Solubility and permeability context
Aqueous assay compatibility and permeability modeling
Peptidomimetic inhibitor synthesis
Pre-installed amino acid motif
Synthetic route efficiency and intermediate procurement
Quality-critical biological reagent production
Certified purity specification
Batch-to-batch impurity profile review
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